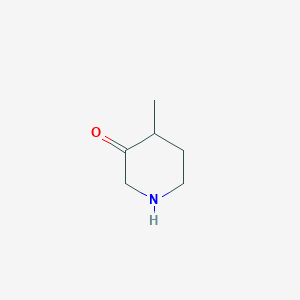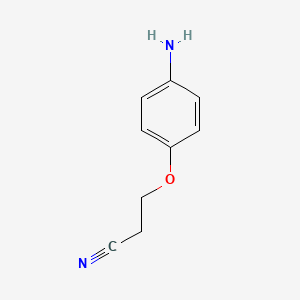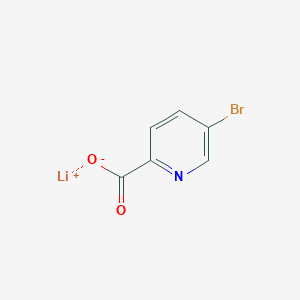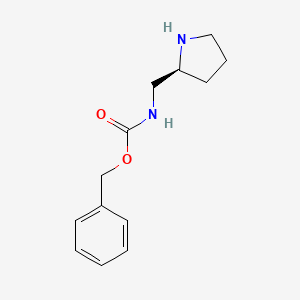
4-Methyl-piperidin-3-one
Overview
Description
4-Methyl-piperidin-3-one , also known as 4-methylpiperidin-3-one , is a heterocyclic organic compound. It belongs to the piperidine family, which plays a crucial role in drug design and synthesis. The piperidine ring consists of six atoms: one nitrogen and five carbon atoms in the sp3-hybridized state. This compound serves as a versatile building block for pharmaceuticals and other bioactive molecules .
2.
Synthesis Analysis
The synthesis of this compound involves various methods, including intra- and intermolecular reactions. Researchers have explored hydrogenation, cyclization, cycloaddition, annulation, and amination processes to access substituted piperidines. These synthetic routes are essential for constructing biologically active compounds .
3.
Molecular Structure Analysis
The molecular formula of this compound is C₆H₁₁NO . Its structure comprises a six-membered piperidine ring with a methyl group (CH₃) attached to the third carbon atom. The nitrogen atom is part of the ring, contributing to its basicity and reactivity .
4.
Chemical Reactions Analysis
- Amination : Introducing amino groups to modify the piperidine structure. These reactions allow access to diverse piperidine derivatives .
5.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Metal Complexes and Fluorescence Properties : Research shows the synthesis of Ag(I), Cu(II), Co(III), and Hg(II) complexes derived from 4-methyl-piperidine-carbodithioate, exhibiting interesting fluorescence properties (Nath et al., 2016).
- Corrosion Inhibition : Piperidine derivatives, including those related to 4-methyl-piperidin-3-one, have been studied for their corrosion inhibition properties on iron surfaces, indicating potential industrial applications (Kaya et al., 2016).
Medicinal Chemistry and Pharmacology
- Anti-Angiogenic and DNA Cleavage Activities : Derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).
- LSD1 Inhibition in Cancer Treatment : 3-(Piperidin-4-ylmethoxy)pyridine containing compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers (Wu et al., 2016).
Material Science
- Optical Limiting Material : The compound 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide has been explored for its potential in optical limiting applications, displaying favorable nonlinear optical properties (Prathebha et al., 2022).
Mechanism of Action
properties
IUPAC Name |
4-methylpiperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-7-4-6(5)8/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNFGZAIYRBSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride](/img/structure/B3195512.png)









![N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide](/img/structure/B3195580.png)